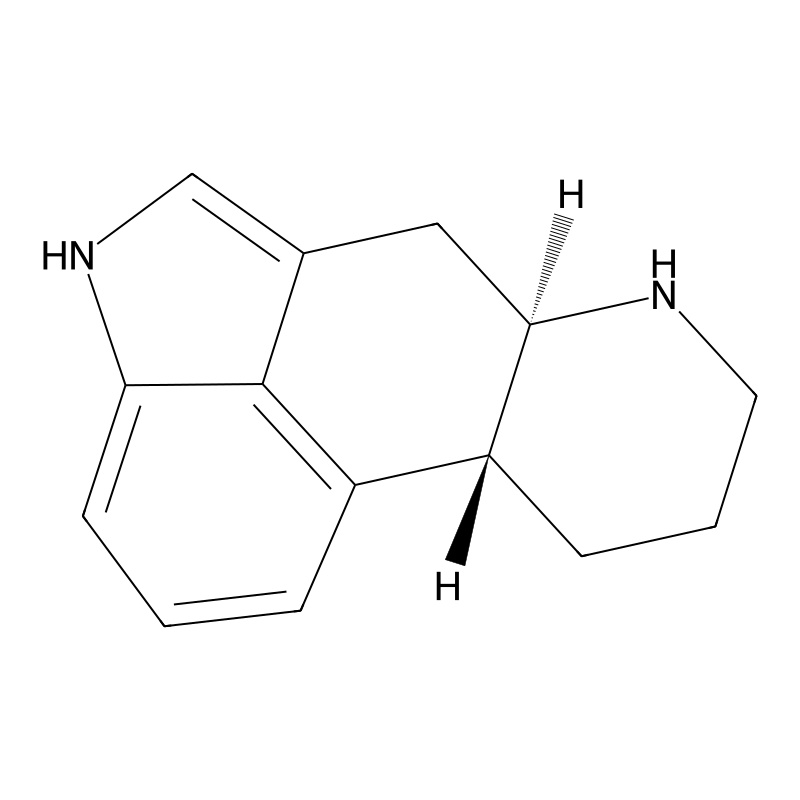Ergoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
A series of structurally-related alkaloids that contain the ergoline backbone structure.
Ergoline is a complex organic compound characterized by a tetracyclic structure, which serves as the backbone for a variety of biologically active alkaloids known as ergoline derivatives. This compound has garnered significant attention due to its presence in natural sources such as the ergot fungus (Claviceps purpurea) and certain plants like Argyreia nervosa and Ipomoea tricolor. Ergoline derivatives include well-known substances such as lysergic acid diethylamide (LSD) and ergine, which are recognized for their psychoactive properties. The structural formula of ergoline is with a molar mass of approximately 212.29 g/mol .
- Aryne cyclization: This reaction is crucial in synthesizing lysergic acid from simpler precursors .
- Reduction and substitution reactions: These are employed to modify functional groups on the ergoline skeleton, facilitating the creation of various derivatives with distinct pharmacological properties .
Ergoline and its derivatives exhibit a wide range of biological activities. Many ergoline alkaloids act as agonists or antagonists at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in their psychedelic effects. Additionally, some ergolines have dopaminergic activity, influencing dopamine receptors and thus affecting mood and cognition. Notably, compounds like ergotamine are utilized clinically for their vasoconstrictive properties, making them valuable in treating migraines .
Ergoline derivatives have diverse applications across multiple fields:
- Pharmaceuticals: Many ergolines are used in medications for treating migraines (e.g., ergotamine) and other conditions related to vascular disorders.
- Psychoactive substances: Compounds like LSD are utilized in psychotherapy and research into consciousness and perception.
- Agriculture: Some ergolines have potential uses as biopesticides due to their biological activity against pests .
Research into the interactions of ergoline compounds with biological systems has revealed their complex pharmacodynamics. Ergoline derivatives often interact with multiple receptor types, including serotonin, dopamine, and adrenergic receptors. These interactions can lead to both therapeutic effects and adverse reactions, making understanding these mechanisms crucial for drug development. Studies indicate that modifications to the ergoline structure can significantly alter receptor affinity and activity profiles .
Ergoline shares structural similarities with several other compounds, particularly those within the class of indole alkaloids. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Lysergic Acid | Contains a carboxylic acid group at C-8 | Precursor for LSD; psychoactive effects |
| Ergotamine | Has a phenyl group at R1 | Used clinically for migraine treatment |
| Ergine | Lacks additional substituents | Found in plants; less potent than other derivatives |
| Methergine | Contains an ethyl group at R2 | Used for postpartum hemorrhage management |
| Methysergide | Has a methyl group at R1 | Antimigraine agent; serotonergic activity |
These compounds highlight the versatility of the ergoline structure while demonstrating how slight modifications can lead to significant differences in biological activity and therapeutic applications .








